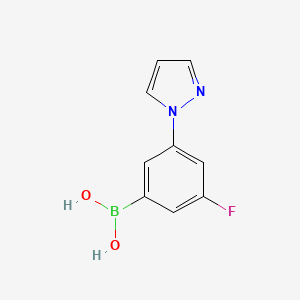
2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-N-(4-fluoro-2-methylphenyl)acetamide is an organic compound characterized by the presence of trifluoromethyl and fluoro substituents on an acetamide backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide typically involves the reaction of 4-fluoro-2-methylaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Fluoro-2-methylaniline} + \text{Trifluoroacetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-N-(4-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-N-(4-fluoro-2-methylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and fluoro groups enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetamide: Similar in structure but lacks the fluoro and methyl substituents on the phenyl ring.
N-(4-Fluorophenyl)-2,2,2-trifluoroacetamide: Similar but does not have the methyl group on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-N-(4-fluoro-2-methylphenyl)acetamide is unique due to the presence of both trifluoromethyl and fluoro substituents, which confer distinct chemical and biological properties. These substituents enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various applications.
Propiedades
Número CAS |
70382-51-3 |
|---|---|
Fórmula molecular |
C9H7F4NO |
Peso molecular |
221.15 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-N-(4-fluoro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C9H7F4NO/c1-5-4-6(10)2-3-7(5)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Clave InChI |
NEXUQNXGBRURPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


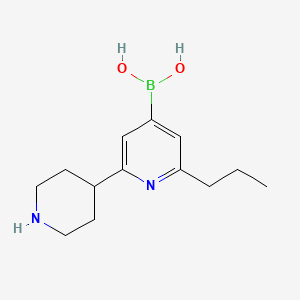
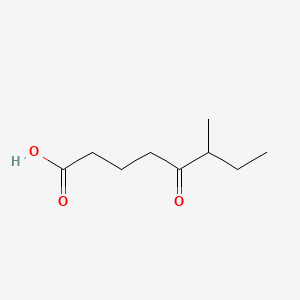
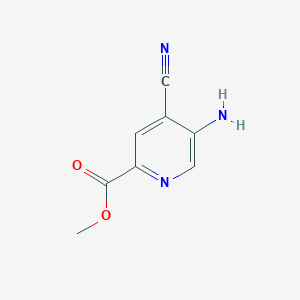
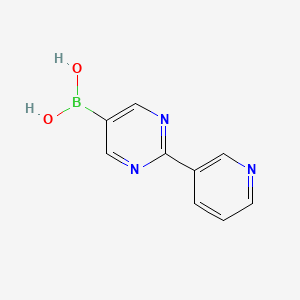
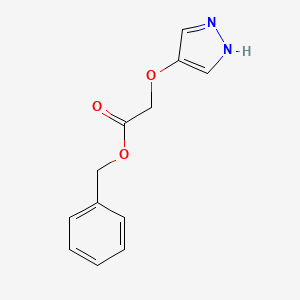
![(1R,3S,3aR,5aS,6S,11aS,13aR)-1,6-dihydroxy-3a-(hydroxymethyl)-5a,8,8,11a,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,7a,13,13b-decahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14076804.png)
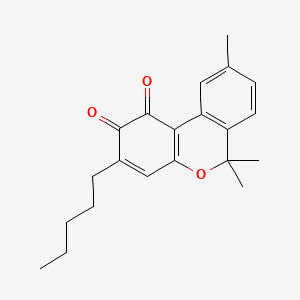
![(10R,14S,15S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B14076812.png)
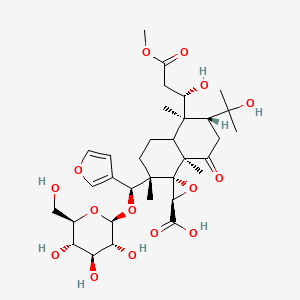
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14076830.png)
![7-Amino-6h-anthra[9,1-cd][1,2]thiazol-6-one](/img/structure/B14076840.png)
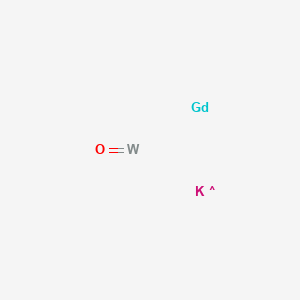
![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-2-hydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14076850.png)
